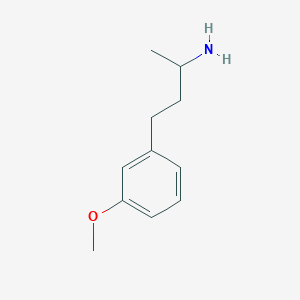

4-(3-Methoxyphenyl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:

Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.

Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).

Purification and Isolation: The resulting this compound is purified and isolated.

Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.

Chemical Reactions Analysis

4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.

Reduction: Reduction of the carbonyl group can yield secondary amines.

Substitution: Substitution reactions may occur at the aromatic ring or the amino group.

Common reagents and conditions depend on the specific reaction type and functional groups involved.

Scientific Research Applications

Chemistry::

Precursor: Used as a precursor in the synthesis of other compounds.

Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.

Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.

Receptor Binding Studies: Used in binding studies to explore interactions with receptors.

Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:

3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.

Dopamine: The endogenous neurotransmitter it resembles.

its unique combination of methoxy groups distinguishes it from these related compounds.

Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.

Biological Activity

4-(3-Methoxyphenyl)butan-2-amine, also known as 3-Methoxyphenylbutan-2-amine , is a compound of interest in pharmacology due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 177.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 (example) |

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown activity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

- Neuroprotective Properties : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

- Insecticidal Activity : The compound has been evaluated for its insecticidal properties, showing effectiveness as a growth inhibitor and feeding deterrent against certain agricultural pests .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

- Tubulin Binding : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Case Studies

-

Antiproliferative Activity Study :

- Objective : To evaluate the antiproliferative effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant inhibition of cell growth was observed, with an IC50 value indicating potent activity.

- Insecticidal Efficacy Assessment :

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)butan-2-amine |

InChI |

InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3 |

InChI Key |

KZECXEYLEYCQJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.